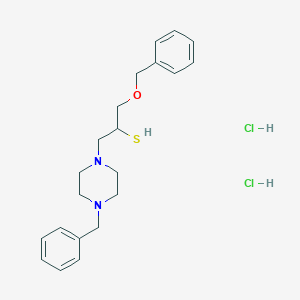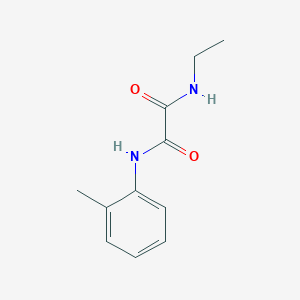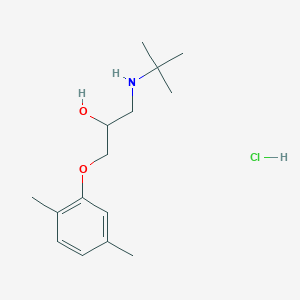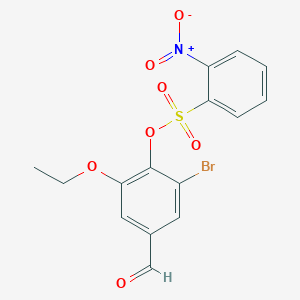
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate, also known as DMMPA, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mécanisme D'action
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate's mechanism of action is not well understood, but it is believed to act as an acetylcholinesterase inhibitor. This means that this compound may prevent the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synapse. This can cause overstimulation of the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of mitochondrial function. These effects can lead to various symptoms, including muscle weakness, respiratory distress, and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments, including its relatively low cost and high stability. However, its toxicity and potential side effects must be taken into consideration when designing experiments. This compound should be handled with care, and proper safety protocols should be followed.
Orientations Futures
There are several future directions for research on 3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate, including the development of more efficient synthesis methods, the study of its potential as a flame retardant and pesticide, and the investigation of its mechanism of action. Additionally, this compound's potential as an acetylcholinesterase inhibitor may have implications for the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound's potential as an acetylcholinesterase inhibitor and its implications for the development of new treatments for neurological disorders make it a promising area for future research.
Méthodes De Synthèse
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate can be synthesized using different methods, and the most common method involves the reaction of 3,5-dimethylphenol with 4-butoxyaniline in the presence of a catalyst. The resulting product is then reacted with methylphosphonic dichloride to produce this compound. This method has been optimized to increase the yield of this compound and reduce the production of unwanted byproducts.
Applications De Recherche Scientifique
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate has been used in scientific research for various purposes, including as a ligand for the study of metal-ion complexes, as a precursor for the synthesis of other phosphonamidates, and as a potential inhibitor of acetylcholinesterase activity. This compound has also been studied for its potential use as a flame retardant and as a pesticide.
Propriétés
IUPAC Name |
4-butoxy-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO3P/c1-5-6-11-22-18-9-7-17(8-10-18)20-24(4,21)23-19-13-15(2)12-16(3)14-19/h7-10,12-14H,5-6,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKXEJRONGPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5023827.png)
![2,4,6-trimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5023842.png)
![(1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5023852.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5023873.png)
![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5023902.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5023911.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)